molecular formula C9H10F3NO B1390530 (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine CAS No. 1213137-26-8

(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine

Cat. No.: B1390530
CAS No.: 1213137-26-8
M. Wt: 205.18 g/mol
InChI Key: SAIVQMCRUQATAG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of transaminase enzymes to catalyze the reaction, providing high enantioselectivity and yield . The reaction conditions often include mild temperatures and environmentally friendly solvents such as water.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and integrated reactor-crystallizer systems. These methods enhance the efficiency and scalability of the production process, allowing for the continuous synthesis and crystallization of the compound .

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various amine derivatives, ketones, and substituted aromatic compounds, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, in the synthesis of rivastigmine, the compound acts as a precursor that undergoes enzymatic transformations to produce the active drug. The molecular targets and pathways involved in these transformations include amine transaminases and other enzymes that facilitate the conversion of the compound into its desired form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds. These properties enhance its utility in various applications, particularly in the pharmaceutical industry.

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIVQMCRUQATAG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine
Reactant of Route 2
Reactant of Route 2
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine
Reactant of Route 3
Reactant of Route 3
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine
Reactant of Route 4
Reactant of Route 4
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine
Reactant of Route 5
Reactant of Route 5
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine
Reactant of Route 6
Reactant of Route 6
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.